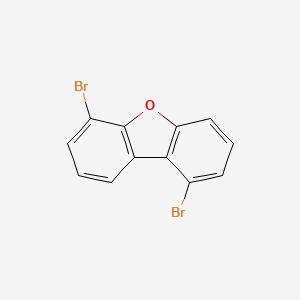
(3-Methylphenyl) 2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylphenyl) 2-hydroxybenzoate, also known as methyl salicylate, is an organic ester compound formed from the esterification of salicylic acid and 3-methylphenol. It is commonly found in nature as the primary component of wintergreen oil and is known for its characteristic minty aroma. This compound is widely used in various applications, including as a flavoring agent, fragrance, and in medicinal formulations for its analgesic and anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl) 2-hydroxybenzoate typically involves the esterification reaction between salicylic acid and 3-methylphenol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Salicylic Acid+3-MethylphenolH2SO4(3-Methylphenyl) 2-hydroxybenzoate+H2O
In an industrial setting, the reaction can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically heated to around 100-120°C and maintained for several hours to achieve a high yield of the ester product. After the reaction is complete, the product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylphenyl) 2-hydroxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield salicylic acid and 3-methylphenol.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Hydrolysis: Salicylic acid and 3-methylphenol.
Oxidation: Quinones or other oxidized aromatic compounds.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
(3-Methylphenyl) 2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Utilized in topical formulations for its analgesic and anti-inflammatory properties. It is also investigated for its potential role in drug delivery systems.
Industry: Employed as a flavoring agent in food products, a fragrance in cosmetics, and an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of (3-Methylphenyl) 2-hydroxybenzoate primarily involves its ability to inhibit the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby exerting its analgesic and anti-inflammatory effects. Additionally, it may interact with other molecular targets and pathways involved in pain and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Salicylate: Similar in structure but lacks the 3-methyl group on the phenyl ring.
Ethyl Salicylate: An ester of salicylic acid with ethyl alcohol instead of 3-methylphenol.
Salicylic Acid: The parent compound of (3-Methylphenyl) 2-hydroxybenzoate, used widely in medicinal and cosmetic applications.
Uniqueness
This compound is unique due to the presence of the 3-methyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This structural difference can also affect its biological activity and interactions with molecular targets, making it distinct from other salicylate esters.
Propriétés
Numéro CAS |
620-46-2 |
|---|---|
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
(3-methylphenyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C14H12O3/c1-10-5-4-6-11(9-10)17-14(16)12-7-2-3-8-13(12)15/h2-9,15H,1H3 |
Clé InChI |
WYCMXEZEGOOMSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2O |
SMILES canonique |
CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


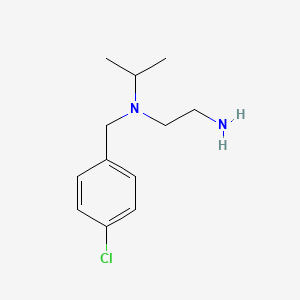


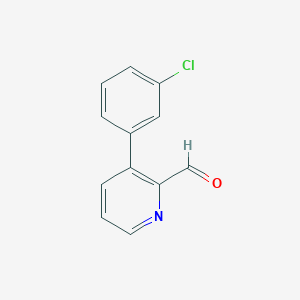

![[3-(Fluoromethyl)oxetan-3-yl]methanol](/img/structure/B3054735.png)

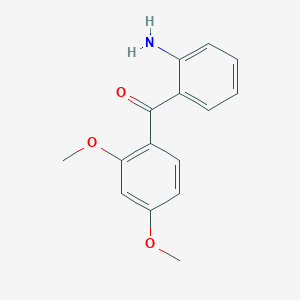

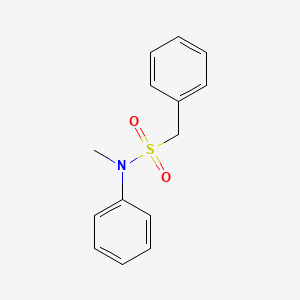

![1,3-Dibromodibenzo[b,d]furan](/img/structure/B3054742.png)
